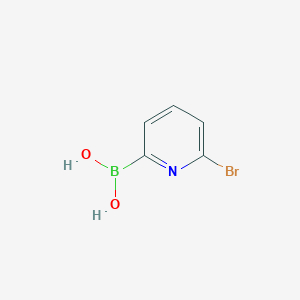
6-Bromopyridine-2-boronic acid
Vue d'ensemble
Description
6-Bromopyridine-2-boronic acid is a chemical compound that is part of the boronic acid family and contains a bromine atom on the pyridine ring. It is an important intermediate in organic synthesis, particularly in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in the preparation of various aromatic compounds .
Synthesis Analysis
The synthesis of halopyridinylboronic acids, including 6-bromopyridine-2-boronic acid, can be achieved through a regioselective halogen-metal exchange using n-butyllithium followed by quenching with triisopropylborate starting from appropriate dihalopyridines . This method ensures the formation of a single regioisomeric boronic acid product. Additionally, 2-amino-6-bromopyridine, a related compound, can be synthesized from 2-amino-6-methylpyridine through a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-Pyridinyl Boronic Acid, a compound closely related to 6-Bromopyridine-2-boronic acid, has been investigated using various spectroscopic methods and density functional theory (DFT). The optimized geometric structures were obtained using the B3LYP hybrid density functional theory method with a 6-311++G(d, p) basis set. The study provided detailed insights into the vibrational wavenumbers and structural properties of the molecule .
Chemical Reactions Analysis
6-Bromopyridine-2-boronic acid is a versatile reagent in Suzuki cross-coupling reactions. It can react with several alkenyl(aryl) boronic acids to form 4-bromo-2-carbon substituted pyridines under palladium catalysis . These compounds have also been found to undergo Pd-catalyzed coupling with aryl halides, which is a strategy to produce new libraries of pyridines . Moreover, 2-bromo-6-isocyanopyridine, a related compound, has been identified as a universal convertible isocyanide for multicomponent chemistry, demonstrating the reactivity of bromine atoms in brominated pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromopyridine-2-boronic acid derivatives can be characterized using various spectroscopic techniques. For instance, fluorinated boronic acid-appended bipyridinium salts have been synthesized and used to detect and differentiate diol-containing analytes via (19)F NMR spectroscopy . The electrochemical behavior of related bromopyridines has been studied, revealing reduction peaks and allowing for the electrocatalytic carboxylation of these compounds . Additionally, the reactivity of bromine atoms in brominated pyridines has been explored, with the formation of 2-hydroxy-6-bromopyridine by acid hydrolysis of 2,6-dibromopyridine .
Applications De Recherche Scientifique
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field: Organic Chemistry
- Application: Pinacol boronic esters, including 6-Bromopyridine-2-boronic acid, are used as building blocks in organic synthesis . Protodeboronation is a process that is not well developed but is being researched .
- Method: The process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
Boronic Acids for Sensing and Other Applications
- Field: Biochemistry
- Application: Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Method: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results: Boronic acids are used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Click Reactions and Boronic Acids
- Field: Biochemistry
- Application: Boronic acids are used for future fluorescent DNA-based aptamer selection, DNA labeling as well as genomic DNA incorporation work .
- Method: The specific method of application or experimental procedures was not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
-
Boronic Acid Based Dynamic Click Chemistry
- Field: Organic Chemistry
- Application: Boronic acids are used in the synthesis of a multistimuli-responsive hydrogel with potent antitumor activity .
- Method: The specific method of application or experimental procedures was not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
-
Suzuki–Miyaura Coupling
- Field: Organic Chemistry
- Application: The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . 6-Bromopyridine-2-boronic acid can be used as an organoboron reagent in this process .
- Method: The specific method of application or experimental procedures was not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Non-Cytotoxic Terpyridines
- Field: Medicinal Chemistry
- Application: 6-Bromopyridine-2-boronic acid is used in iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines .
- Method: The specific method of application or experimental procedures was not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Aromatic Nitriles
- Field: Organic Chemistry
- Application: 6-Bromopyridine-2-boronic acid is used in cyanation for the synthesis of aromatic nitriles .
- Method: The specific method of application or experimental procedures was not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
-
Sensing Applications
- Field: Biochemistry
- Application: Boronic acids, including 6-Bromopyridine-2-boronic acid, have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., leading to their utility in various sensing applications .
- Method: The specific method of application or experimental procedures was not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-bromopyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJYGQPHHRLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376409 | |
| Record name | 6-Bromopyridine-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyridine-2-boronic acid | |
CAS RN |
440680-34-2 | |
| Record name | B-(6-Bromo-2-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440680-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromopyridine-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromopyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



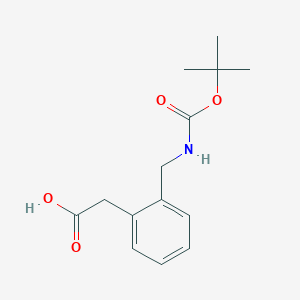
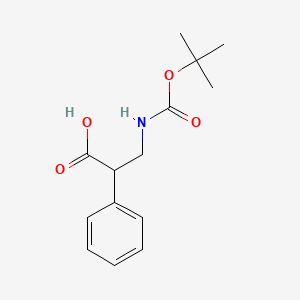


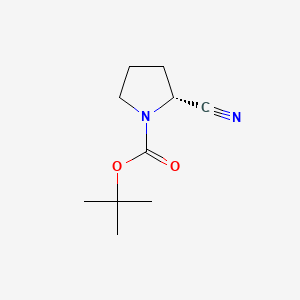
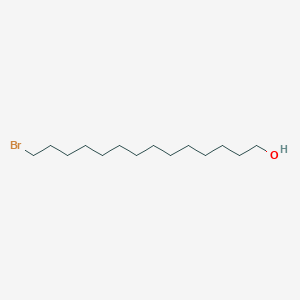
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)

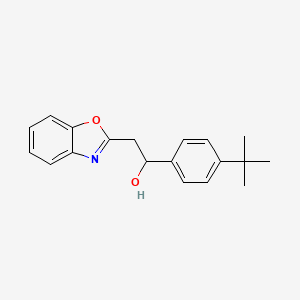
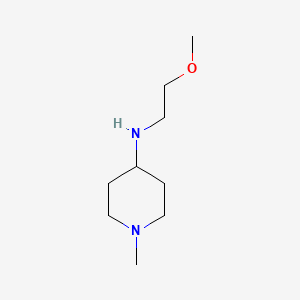


![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)